molecular formula C14H18N2O B8108247 3-Phenyl-1,8-diazaspiro[4.5]decan-2-one

3-Phenyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8108247
M. Wt: 230.31 g/mol
InChI Key: BWRNAQWQNXPJEF-UHFFFAOYSA-N
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Description

3-Phenyl-1,8-diazaspiro[4.5]decan-2-one is a chemical compound belonging to the class of spiro compounds, which are characterized by their unique fused ring structures. This compound features a phenyl group attached to a spirocyclic framework, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,8-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,8-diaminooctane with phenyl isocyanate in the presence of a catalyst can yield the desired spiro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Ensuring the purity and yield of the final product is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions can lead to a variety of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

3-Phenyl-1,8-diazaspiro[4.5]decan-2-one has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: Its unique structure makes it useful in the design of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 3-Phenyl-1,8-diazaspiro[4.5]decan-2-one exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary based on the context of its application.

Comparison with Similar Compounds

3-Phenyl-1,8-diazaspiro[4.5]decan-2-one is structurally similar to other spiro compounds, such as 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one and 8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. its unique phenyl group and spirocyclic framework distinguish it from these compounds. The presence of the phenyl group can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and drugs. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

3-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-12(11-4-2-1-3-5-11)10-14(16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRNAQWQNXPJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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